4-Methyl-2-(methylthio)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7431-33-6 |

|---|---|

Molekularformel |

C8H10OS |

Molekulargewicht |

154.23 g/mol |

IUPAC-Name |

4-methyl-2-methylsulfanylphenol |

InChI |

InChI=1S/C8H10OS/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 |

InChI-Schlüssel |

AIPNNWIVRIENTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)O)SC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Inferred Properties of 4-Methyl-2-(methylthio)phenol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 4-Methyl-2-(methylthio)phenol, a molecule of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document focuses on its synthesis, leveraging established chemical principles and providing a comprehensive protocol. Furthermore, this guide offers an expert analysis of its anticipated chemical and physical properties, structural characteristics, and reactivity, based on well-understood principles of physical organic chemistry and comparison with its structural analogs.

Structural Elucidation and Chemical Identity

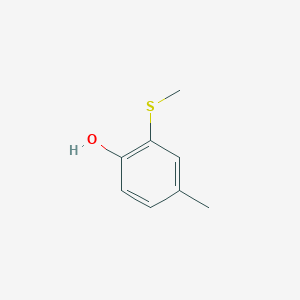

4-Methyl-2-(methylthio)phenol is an aromatic organic compound featuring a phenol ring substituted with a methyl group at the para-position and a methylthio group at the ortho-position relative to the hydroxyl group.

Molecular Structure:

Caption: 2D structure of 4-Methyl-2-(methylthio)phenol.

Table 1: Chemical Identifiers and Predicted Properties

| Identifier | Value | Source |

| IUPAC Name | 4-Methyl-2-(methylthio)phenol | Inferred |

| Molecular Formula | C₈H₁₀OS | Calculated |

| Molecular Weight | 154.23 g/mol | Calculated |

| CAS Number | Not readily available | - |

| Predicted Boiling Point | >200 °C | Inferred from structural analogs |

| Predicted Melting Point | Solid at room temperature | Inferred from structural analogs |

| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | Inferred from structural analogs |

Synthesis of 4-Methyl-2-(methylthio)phenol

The primary known synthetic route to 4-Methyl-2-(methylthio)phenol involves the direct ortho-thiomethylation of p-cresol. This electrophilic substitution reaction is facilitated by the activation of the aromatic ring by the hydroxyl group.

Synthetic Workflow

The synthesis proceeds via the reaction of p-cresol with dimethyl disulfide in the presence of a strong acid catalyst.

Caption: Synthetic workflow for 4-Methyl-2-(methylthio)phenol.

Detailed Experimental Protocol

The following protocol is adapted from a known procedure for the synthesis of 4-methyl-2-(methylthio)-phenol.[1]

Materials:

-

p-Cresol

-

Dimethyl disulfide (DMDS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Aluminum turnings

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Drying of p-Cresol: A mixture of p-cresol and toluene is distilled to remove any residual water.[1]

-

Activation: To the dried p-cresol, aluminum turnings are added, and the mixture is heated to 150-160 °C until the evolution of hydrogen gas ceases. This step likely forms an aluminum phenoxide, which may act as a Lewis acid catalyst or be involved in the reaction mechanism.[1]

-

Thiomethylation Reaction: Methyldisulfide is added to the reaction mixture, which is then heated at reflux (approximately 160 °C) overnight.[1]

-

Work-up:

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent like dichloromethane.

-

The organic layers are combined and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically effective for separating the desired product from unreacted starting materials and byproducts.

Self-Validation and Causality:

-

Drying of p-cresol: The removal of water is crucial as it can interfere with the acidic catalyst and potentially lead to unwanted side reactions.

-

Use of Aluminum Turnings: The in-situ formation of an aluminum phenoxide can enhance the electrophilicity of the sulfur species derived from dimethyl disulfide, thereby promoting the electrophilic substitution on the electron-rich phenol ring.

-

Overnight Reflux: The extended reaction time at an elevated temperature is necessary to drive the reaction to completion, as the thiomethylation of phenols can be a slow process.

-

Aqueous Work-up: This step is essential to remove the acid catalyst and any water-soluble byproducts.

-

Chromatographic Purification: This is a standard and effective method for isolating the target compound from a mixture of reactants, products, and byproducts, ensuring a high purity of the final product.

Inferred Chemical Properties and Reactivity

In the absence of direct experimental data, the chemical properties and reactivity of 4-Methyl-2-(methylthio)phenol can be inferred from its structure and by comparison with related molecules such as p-cresol, 2-methylphenol, and thioanisole.

Table 2: Comparison of Related Compounds for Property Inference

| Compound | Key Structural Features | Known Properties Relevant for Inference |

| p-Cresol | Phenolic -OH, para-methyl group | The hydroxyl group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The methyl group is a weak activating, ortho-, para-director. |

| 2-Methylphenol | Phenolic -OH, ortho-methyl group | Steric hindrance from the ortho-methyl group can influence the accessibility of the adjacent positions. |

| Thioanisole | Methylthio group on a benzene ring | The methylthio group is an activating, ortho-, para-director for electrophilic aromatic substitution. |

Reactivity Insights:

-

Phenolic Acidity: The hydroxyl group will be acidic, with a pKa likely similar to that of other cresol derivatives.

-

Electrophilic Aromatic Substitution: The aromatic ring is highly activated by the strongly electron-donating hydroxyl group and the moderately activating methyl and methylthio groups. Electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) are expected to occur readily at the positions ortho and para to the hydroxyl group that are not already substituted. The primary sites for further substitution would be the positions ortho to the hydroxyl group.

-

Oxidation of the Thioether: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone with appropriate oxidizing agents (e.g., hydrogen peroxide, m-CPBA).

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.

Potential Applications in Research and Development

Given its structure, 4-Methyl-2-(methylthio)phenol could serve as a valuable intermediate in several areas of chemical research and drug development:

-

Agrochemicals: Phenolic compounds and thioethers are common moieties in pesticides and herbicides.[2]

-

Pharmaceuticals: The substituted phenol scaffold is a key component in a wide range of biologically active molecules. The introduction of a methylthio group can modulate the lipophilicity and metabolic stability of a potential drug candidate.

-

Material Science: Phenolic resins and polymers with specific functionalities can be synthesized using substituted phenols as monomers.

Safety and Handling

While specific toxicity data for 4-Methyl-2-(methylthio)phenol is not available, it should be handled with the care appropriate for a substituted phenol and a thioether.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[3][4]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[3][4]

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Methyl-2-(methylthio)phenol represents an interesting synthetic target with potential applications in various fields of chemistry. While detailed experimental characterization is scarce in the public domain, its synthesis via ortho-thiomethylation of p-cresol is achievable. The predicted chemical properties, based on established principles of organic chemistry, suggest a reactive and versatile molecule. This guide provides a solid foundation for researchers and scientists interested in the synthesis and potential utility of this compound, while also highlighting the need for further experimental investigation to fully characterize its properties and potential.

References

-

PrepChem. Synthesis of 4-methyl-2-(methylthio)-phenol. Available from: [Link]

-

ResearchGate. Synthesis of 4-Methylthiophenol. Available from: [Link]

- Apollo Scientific. 4-Methylthiophenol Safety Data Sheet. Not directly available for the target compound, but provides general guidance for similar structures.

Sources

4-Methyl-2-(methylthio)phenol CAS 1073-29-6 safety data sheet

[1][2][3][4][5]

CRITICAL IDENTIFICATION NOTE

Discrepancy Resolution: The user query referenced "4-Methyl-2-(methylthio)phenol" in conjunction with CAS 1073-29-6 .

-

CAS 1073-29-6 corresponds to 2-(Methylthio)phenol (also known as o-(Methylthio)phenol or 2-Hydroxythioanisole).[1]

-

4-Methyl-2-(methylthio)phenol (CAS 7431-33-6) is a chemically distinct structural analog. Scope: This guide strictly covers the molecule defined by the provided CAS number: 2-(Methylthio)phenol .[2]

Executive Summary

2-(Methylthio)phenol (CAS 1073-29-6) is a bifunctional organosulfur aromatic compound characterized by a hydroxyl group and a methylthio (thiomethyl) ether group in the ortho position. This structural arrangement creates a unique intramolecular hydrogen bonding environment, influencing its volatility, solubility, and reactivity. Widely utilized as a high-impact aroma chemical (FEMA 3210) for savory/meaty profiles, it also serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly where benzoxathiole or benzothiophene scaffolds are required.

Physicochemical Profile & Identification

Chemical Identity[2][5][6][7]

-

Common Synonyms: o-(Methylthio)phenol; 2-Hydroxythioanisole; FEMA 3210.[1]

-

SMILES: CSc1ccccc1O

Quantitative Properties

The following data establishes the baseline for handling and process design.

| Property | Value | Technical Context |

| Molecular Weight | 140.20 g/mol | Basis for stoichiometric calculations. |

| Physical State | Liquid | Colorless to pale yellow; darkens on oxidation. |

| Boiling Point | 218–219 °C (760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Boiling Point (Reduced) | 104–106 °C (22 mmHg) | Preferred distillation range to avoid thermal degradation. |

| Density | 1.168 – 1.173 g/cm³ | Denser than water; forms the bottom layer in biphasic aqueous extractions. |

| Flash Point | 108 °C (226 °F) | Class IIIB Combustible Liquid; requires standard thermal precautions. |

| Solubility (Water) | ~5 g/L (4978 mg/L) | Limited aqueous solubility; requires organic co-solvents (EtOH, DMSO). |

| LogP (Octanol/Water) | ~2.11 | Lipophilic; indicates potential for membrane permeability and bioaccumulation. |

| Odor Threshold | Low (ppb range) | Potent sulfurous, meaty, garlic-like odor. Requires odor control (scrubbers). |

Hazard Analysis & Risk Assessment (GHS)

Classification

Based on the Globally Harmonized System (GHS), 2-(Methylthio)phenol is classified as an Irritant .

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Strategy

The primary risk is direct contact and inhalation of vapors. The sulfur moiety increases the risk of olfactory fatigue (loss of ability to smell the compound after prolonged exposure), making odor a poor warning property.

-

Engineering Controls: All handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.

-

Odor Control: Exhausts should be filtered through activated carbon scrubbers to prevent facility-wide contamination.

Technical Handling & Storage Protocols

Stability & Storage

The ortho-substituted sulfur group is susceptible to oxidation to the sulfoxide (sulfinyl) or sulfone (sulfonyl) derivatives upon prolonged exposure to air and light.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Ambient (15–25 °C) is generally acceptable, but refrigeration (2–8 °C) extends shelf life and reduces odor volatility.

-

Container: Amber glass with Teflon-lined caps. Avoid metal containers that may catalyze S-oxidation.

PPE Selection Matrix

| Protection Zone | Recommendation | Rationale |

| Hand Protection | Nitrile (0.11 mm) or Butyl Rubber | Standard nitrile provides splash protection. Butyl is required for prolonged immersion due to sulfur permeation. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the severe irritation potential of phenolic vapors. |

| Respiratory | NIOSH P95/OV Cartridge | Required if working outside a fume hood (not recommended). OV cartridge neutralizes sulfur odors. |

Synthesis & Manufacturing Workflows

Synthesis Route: Ortho-Selective Thioalkylation

The industrial preparation often involves the reaction of phenol with dimethyl disulfide using a Lewis Acid catalyst to direct the substitution to the ortho position.

Reaction Scheme:

Protocol Steps:

-

Activation: Phenol is heated with a catalyst (e.g., Aluminum turnings or Zirconium tetrachloride) to 150°C under Nitrogen to form the phenoxide-catalyst complex.

-

Addition: Dimethyl disulfide (Me₂S₂) is added slowly. The reaction is exothermic.

-

Reflux: The mixture is refluxed (approx. 150–160°C). Methyl mercaptan (CH₃SH) gas is evolved as a byproduct (Requires caustic scrubber trap!).

-

Workup: The mixture is cooled, quenched with dilute acid, and extracted with Dichloromethane (DCM).

-

Purification: Fractional vacuum distillation collects the product at 104–106°C (22 mmHg).

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis workflow emphasizing the critical scrubbing of methyl mercaptan byproduct.

Industrial & Research Applications

Flavor & Fragrance (FEMA 3210)[2]

-

Profile: Used to impart "meaty," "savory," "roasted," and "sulfurous" notes.[5]

-

Dosage: Extremely low concentrations (ppm/ppb).

-

Mechanism: The interaction of the sulfur lone pairs with olfactory receptors triggers the savory response, often enhancing salt perception.

Pharmaceutical Intermediate

2-(Methylthio)phenol is a "privileged scaffold" precursor.

-

Benzoxathioles: Cyclization involving the phenol -OH and the thioether -SMe group allows access to benzoxathiole derivatives, used in antifungal research.

-

Ligand Synthesis: The O,S-bidentate nature makes it a valuable ligand for organometallic catalysis (e.g., Titanium or Zirconium complexes for olefin polymerization).

Toxicology & Emergency Response

Toxicological Mechanism

While specific LD50 data for the ortho isomer is limited compared to the para isomer, the mechanism of toxicity is inferred from its functional groups:

-

Irritation: Phenolic protons are acidic (pKa ~10), causing protein denaturation on contact with mucous membranes (eyes/lungs).

-

Metabolism: Thioethers are metabolized via S-oxidation to sulfoxides and sulfones by cytochrome P450 enzymes (CYP monooxygenases). High doses may deplete cellular glutathione.

Emergency Procedures

| Scenario | Immediate Action | Medical Follow-up |

| Skin Contact | Wash with PEG-300 or vast amounts of soap/water for 15 min. | Monitor for delayed chemical burns. |

| Eye Contact | Rinse cautiously with water for 15+ min. Remove contacts. | Urgent ophthalmological consult. |

| Inhalation | Move to fresh air. Administer oxygen if breathing is difficult. | Monitor for pulmonary edema (delayed). |

| Spill Cleanup | Absorb with inert clay/vermiculite. Do not use bleach (oxidizers may generate heat/toxic fumes). | Dispose as hazardous organic waste. |

Safety Decision Tree

Caption: Decision logic for selecting Personal Protective Equipment (PPE) based on exposure potential.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 61261, 2-(Methylthio)phenol. Retrieved from [Link]

-

The Good Scents Company. (2024). 2-(Methylthio)phenol (CAS 1073-29-6) Flavor and Fragrance Data.[1] Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA Flavor Ingredient Library: FEMA 3210.[1] Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ortho-(methylthio)phenol. Retrieved from [Link]

Sources

- 1. o-(Methylthio)phenol | C7H8OS | CID 61261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Methylthio)phenol | CAS 1073-29-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-(Methylthio)phenol, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 4-Hydroxythioanisole | CAS#:1073-72-9 | Chemsrc [chemsrc.com]

- 5. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Metabolic Pathway Analysis of Methylthiophenol Compounds

Introduction: The Significance of Methylthiophenol Metabolism in Biomedical Research

Methylthiophenol (MTP) and its related thioether-containing compounds are prevalent motifs in pharmaceuticals, agrochemicals, and industrial chemicals.[1][2] The sulfur atom in these molecules is a key site for metabolic transformation, significantly influencing their pharmacokinetic profiles, efficacy, and potential for toxicity.[3] Understanding the metabolic fate of MTP compounds is therefore a critical objective in drug development and toxicology. The primary metabolic transformations involve the methylthio- moiety, leading to metabolites with altered physicochemical properties and biological activities. This guide provides a comprehensive overview of the core metabolic pathways, outlines a robust experimental framework for their investigation, and details the analytical methodologies required for metabolite identification and quantification.

Section 1: Core Metabolic Pathways of Methylthiophenol

The metabolism of MTP is primarily characterized by two major types of reactions: oxidation of the sulfur atom and hydroxylation of the aromatic ring.[4][5] These biotransformations are catalyzed by a suite of drug-metabolizing enzymes, predominantly located in the liver.[6]

1.1. S-Oxidation Pathway The thioether group is susceptible to sequential oxidation, a process that dramatically increases the polarity of the parent compound. This pathway proceeds in two main steps:

-

S-Oxidation to Sulfoxide : The initial and often rate-limiting step is the oxidation of the methylthio- group to a methylsulfinyl- group, forming a methylthiophenol sulfoxide. This reaction is primarily catalyzed by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes found in liver microsomes.[7][8]

-

Oxidation to Sulfone : The sulfoxide metabolite can undergo further oxidation to form a methylsulfonyl- metabolite (sulfone).[4][5] This second oxidation step is also predominantly mediated by CYP enzymes.

1.2. Aromatic Hydroxylation In parallel with S-oxidation, the aromatic ring of MTP can be hydroxylated.[9][10] This Phase I reaction introduces a hydroxyl group onto the phenyl ring, creating a phenolic metabolite.

-

CYP-Mediated Hydroxylation : This reaction is almost exclusively catalyzed by CYP enzymes.[10] The position of hydroxylation can vary depending on the specific CYP isoform involved and the substitution pattern on the MTP analogue.[11] The resulting catechol or hydroquinone metabolites are often readily conjugated in Phase II metabolism.[10][12]

1.3. S-Methylation and Conjugation While oxidation and hydroxylation are primary routes, S-methylation of thiol-containing precursors can also be a relevant pathway.[5][13] Thiopurine S-methyltransferase (TPMT) is a key enzyme in the methylation of thiol compounds.[14] The resulting methylthio- compounds can then enter the oxidative pathways described above. Furthermore, hydroxylated metabolites are substrates for Phase II conjugation reactions, such as glucuronidation, which facilitates their elimination.[9]

Section 2: Choosing the Right Experimental System

The selection of an appropriate in vitro model is a critical decision that dictates the scope and relevance of the metabolic data obtained. Each system offers a different level of biological complexity and experimental convenience.[15]

-

Liver Microsomes : These are subcellular fractions containing the endoplasmic reticulum, which is an enriched source of key Phase I enzymes like CYPs and FMOs.[7][8]

-

Expert Insight : Microsomes are the gold standard for initial screening of CYP- and FMO-mediated metabolism due to their high enzyme concentration, cost-effectiveness, and ease of use.[16] They are ideal for determining intrinsic clearance and identifying primary oxidative metabolites. However, they lack soluble Phase II enzymes and cofactors, limiting their utility for studying conjugation pathways without supplementation.[7]

-

-

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in their native cellular environment.[17]

-

Expert Insight : Cryopreserved suspension hepatocytes are preferred for a more comprehensive metabolic profile, as they can reveal the interplay between Phase I and Phase II reactions.[16][17] They provide a more physiologically relevant model for predicting overall metabolic clearance and identifying downstream conjugated metabolites.[15]

-

-

S9 Fraction : This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[8]

-

Expert Insight : The S9 fraction offers a compromise between the simplicity of microsomes and the completeness of hepatocytes. It is useful for investigating pathways that may involve cytosolic enzymes in addition to microsomal ones.

-

Section 3: A Validated Workflow for MTP Metabolite Profiling

A robust and reproducible workflow is essential for the accurate analysis of MTP metabolism. The following workflow integrates best practices for in vitro incubation, sample preparation, and bioanalysis.

3.1. Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a self-validating system for assessing the metabolism of an MTP compound. It includes necessary controls to ensure the observed compound loss is due to enzymatic activity.

-

Preparation : Thaw pooled Human Liver Microsomes (HLMs) and NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in a 37°C water bath.[18]

-

Incubation Mixture Preparation : In a microcentrifuge tube, prepare the main reaction mixture on ice. For a final volume of 200 µL, combine:

-

158 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

20 µL of HLM suspension (to achieve a final protein concentration of 0.5 mg/mL)

-

2 µL of MTP compound stock solution (to achieve a final concentration of 1 µM)

-

-

Pre-incubation : Pre-incubate the mixture for 5 minutes in a 37°C shaking water bath to equilibrate the temperature.[7]

-

Reaction Initiation : Start the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system.[8]

-

Time Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) and immediately quench the reaction by adding it to 100 µL of cold acetonitrile containing an internal standard.[7][8] The T=0 sample is taken immediately after adding NADPH.

-

Control Incubations :

-

Sample Processing : Vortex all quenched samples vigorously, then centrifuge at >3000 rpm for 10 minutes to pellet the precipitated protein.[8]

-

Analysis : Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[7]

3.2. Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for analyzing metabolic reactions due to its high sensitivity and specificity.[19][20]

-

Chromatography : Reversed-phase liquid chromatography (RPLC) is typically used to separate the parent MTP compound from its more polar metabolites.[19]

-

Mass Spectrometry : A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is crucial for identifying unknown metabolites by providing accurate mass measurements.[21] Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for confirmation.[22]

Section 4: Data Analysis and Interpretation

The analysis of LC-MS/MS data is a systematic process to identify and quantify metabolic products.

4.1. Metabolite Identification Logic

The primary approach involves searching for expected mass shifts relative to the parent compound.

-

S-Oxidation (+16 Da) : The addition of an oxygen atom to the sulfur results in a mass increase of 15.99 Da.

-

Sulfone Formation (+32 Da) : The addition of a second oxygen atom results in a total mass increase of 31.98 Da from the parent.

-

Hydroxylation (+16 Da) : The addition of an oxygen atom to the aromatic ring also results in a mass increase of 15.99 Da.

-

Expert Insight : Distinguishing between S-oxidation and hydroxylation, which have the same nominal mass shift, requires careful analysis. Chromatographic retention time is a key differentiator; the sulfoxide is typically more polar and elutes earlier than the hydroxylated metabolite. Furthermore, MS/MS fragmentation patterns will be distinct and can be used to pinpoint the site of modification.

-

Section 5: Quantitative Data Presentation

Once metabolites are identified, their rate of formation or the rate of parent compound depletion can be quantified. This data is essential for determining key pharmacokinetic parameters like intrinsic clearance (Clint).

| Parameter | Value | Description |

| Test Compound | 4-Methylthiophenol | The substrate being analyzed. |

| System | Human Liver Microsomes | The in vitro model used.[16] |

| Protein Conc. | 0.5 mg/mL | Standard concentration for the assay.[18] |

| Substrate Conc. | 1 µM | Concentration below Km for initial rate kinetics. |

| Half-life (t½) | 25 min | Time for 50% of the parent compound to be metabolized. |

| Intrinsic Clearance (Clint) | 55.4 µL/min/mg | Volume of microsomal matrix cleared of the drug per unit time. |

References

-

Tatsumi, K., Kitamura, S., & Yoshimura, H. (1983). Mechanism of biosynthesis of methylsulfones from PCBs and related compounds. PubMed. Available at: [Link]

-

Chang, J. S., & Lee, J. C. (2014). Exploring Metabolic Pathways and Regulation through Functional Chemoproteomic and Metabolomic Platforms. PMC. Available at: [Link]

-

Blom, H. J., Gahl, W. A., & Tangerman, A. (1993). Methanethiol and dimethylsulfide formation from 3-methylthiopropionate in human and rat hepatocytes. PubMed. Available at: [Link]

-

N'JOY Biochemistry. (2021). 3: Properties of Metabolic Pathways. YouTube. Available at: [Link]

-

Kar, A., Miah, M. Y., & Reiser, O. (2015). The catalytic oxidation of 4-(methylthio)phenol. ResearchGate. Available at: [Link]

-

IB Biology. (2018). Metabolism & Metabolic Pathways. YouTube. Available at: [Link]

-

Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Available at: [Link]

-

Szwajca, A., & Ruczynski, J. (2021). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. PubMed. Available at: [Link]

-

Corzo, C., & Gonzalez, F. J. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Available at: [Link]

-

Jarrett, J. T. (2015). The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. PubMed. Available at: [Link]

-

Al-Salim, N. I., & Al-Zuhairi, A. J. (2023). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2. MDPI. Available at: [Link]

-

McBain, J. B., & Menn, J. J. (1969). S-methylation, oxidation, hydroxylation and conjugation of thiophenol in the rat. PubMed. Available at: [Link]

-

Han, I. (2022). Thioethers: An Overview. ResearchGate. Available at: [Link]

-

Matthews, R. G., & Goulding, C. W. (1997). Enzyme-catalyzed methyl transfers to thiols: the role of zinc. PubMed. Available at: [Link]

-

Leuthold, P., et al. (2022). Molybdenum Cofactor Catabolism Unravels the Physiological Role of the Drug Metabolizing Enzyme Thiopurine S-Methyltransferase. ResearchGate. Available at: [Link]

-

Concordia University Research Repository. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum. Available at: [Link]

-

Burlina, F., et al. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC. Available at: [Link]

-

Plant Metabolomics. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Plant Metabolomics. Available at: [Link]

-

Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. Chemistry LibreTexts. Available at: [Link]

-

Fernandes, P. A., & Ramos, M. J. (2004). Thiol-dependent enzymes and their inhibitors: a review. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (2024). Synthetic developments on the preparation of thioethers via photocatalysis. New Journal of Chemistry. Available at: [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Available at: [Link]

-

Han, I., & Ozdemir, O. (2022). Thioethers: An Overview. PubMed. Available at: [Link]

-

Pharmacy, D. (2022). Enzymatic Metabolism of the Adrenergic drugs. YouTube. Available at: [Link]

-

RoukenBio. (2025). Introducing the in vitro models driving drug development. RoukenBio. Available at: [Link]

-

Wernevik, J., et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

Organic Chemistry. (2019). 03.03 Oxidation Reactions of Thiols. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of the hydroxylation of aromatic ring of metoprolol. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2021). Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. NIH. Available at: [Link]

-

Gori, S. S., et al. (2014). Profiling Thiol Metabolites and Quantification of Cellular Glutathione Using FT-ICR-MS Spectrometry. UKnowledge. Available at: [Link]

-

Obach, R. S. (2018). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. Available at: [Link]

-

Pfeiffer, E., et al. (2005). Aromatic hydroxylation is a major metabolic pathway of the mycotoxin zearalenone in vitro. PubMed. Available at: [Link]

Sources

- 1. Synthetic developments on the preparation of thioethers via photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of biosynthesis of methylsulfones from PCBs and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-methylation, oxidation, hydroxylation and conjugation of thiophenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. oyc.co.jp [oyc.co.jp]

- 9. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic hydroxylation is a major metabolic pathway of the mycotoxin zearalenone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Enzyme-catalyzed methyl transfers to thiols: the role of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uknowledge.uky.edu [uknowledge.uky.edu]

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Methyl-2-(methylthio)phenol

This guide provides a comprehensive technical overview of the potential in vitro biological activities of the compound 4-Methyl-2-(methylthio)phenol. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a standard literature review. Given the nascent state of research on this specific molecule, this guide synthesizes data from structurally analogous compounds to build a predictive framework for its biological activities. It further outlines detailed experimental protocols to systematically investigate these predicted functions, emphasizing the causal logic behind experimental design and the principles of self-validating assays.

Introduction to 4-Methyl-2-(methylthio)phenol: Structure and Synthesis

4-Methyl-2-(methylthio)phenol is an aromatic organic compound featuring a phenol ring substituted with both a methyl and a methylthio group. Its unique structure, combining a phenolic hydroxyl group with a sulfur-containing moiety, suggests a rich potential for diverse biological activities. Phenolic compounds are well-documented for their antioxidant and antimicrobial properties, while organosulfur compounds are known for a wide range of bioactivities, including anti-inflammatory and anticancer effects.

The strategic placement of the methyl and methylthio groups on the phenol ring is predicted to modulate its electronic and steric properties, thereby influencing its reactivity and interaction with biological targets.

Chemical Structure:

-

IUPAC Name: 4-Methyl-2-(methylthio)phenol

-

Molecular Formula: C₈H₁₀OS

-

Molecular Weight: 154.23 g/mol

Synthesis:

A plausible synthetic route to 4-Methyl-2-(methylthio)phenol involves the reaction of p-cresol with a methylsulfenylating agent. A documented method involves heating p-cresol with aluminum turnings, followed by the addition of methyldisulfide[1]. This process yields the target compound, which can then be purified for use in biological assays.

Predicted Biological Activities and Proposed In Vitro Investigations

The biological activities of 4-Methyl-2-(methylthio)phenol have not been extensively reported. However, by examining structurally related molecules, we can formulate hypotheses regarding its potential therapeutic effects and design a robust in vitro testing cascade.

Antimicrobial Activity

Rationale: Phenolic compounds, such as thymol and carvacrol, are known to possess broad-spectrum antimicrobial activity. Their mechanism often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents[2]. The lipophilic nature of the phenol ring facilitates its insertion into the lipid bilayer of bacterial and fungal cells. The presence of the methylthio group in 4-Methyl-2-(methylthio)phenol may enhance this lipophilicity, potentially leading to potent antimicrobial effects.

Proposed In Vitro Assays:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These foundational assays determine the lowest concentration of the compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Experimental Workflow for MIC/MBC Determination:

-

Biofilm Inhibition and Eradication Assays: Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. The ability of 4-Methyl-2-(methylthio)phenol to inhibit biofilm formation or eradicate established biofilms would be a significant finding.

Protocol for Crystal Violet Biofilm Assay:

-

Grow microbial cultures in a 96-well plate in the presence of sub-MIC concentrations of 4-Methyl-2-(methylthio)phenol to assess biofilm inhibition. For eradication, treat pre-formed biofilms with various concentrations of the compound.

-

After incubation, gently wash the wells to remove planktonic cells.

-

Stain the adherent biofilms with a 0.1% crystal violet solution.

-

Solubilize the stain with 30% acetic acid.

-

Measure the absorbance at a wavelength of 595 nm to quantify biofilm mass.

-

Antioxidant Activity

Rationale: Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.[3] The electron-donating nature of the methyl and methylthio groups could further enhance the radical scavenging capacity of the phenolic hydroxyl group.

Proposed In Vitro Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a rapid and widely used method to screen for antioxidant activity. The purple DPPH radical is reduced by an antioxidant to a yellow-colored non-radical form, and the change in absorbance is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants. The pre-formed blue-green ABTS radical cation is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.

-

Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent oxidative stress within a cellular environment.

Experimental Workflow for CAA Assay:

Caption: Cellular Antioxidant Activity (CAA) assay workflow.

Anti-inflammatory Activity

Rationale: Chronic inflammation is a key driver of many diseases. Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[4][5] For instance, some phenols can inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. The presence of the sulfur-containing methylthio group may confer additional anti-inflammatory properties, as seen in other organosulfur compounds.

Proposed In Vitro Assays:

-

Inhibition of Pro-inflammatory Cytokine Production: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a standard model for studying inflammation. The ability of 4-Methyl-2-(methylthio)phenol to reduce the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using ELISA.

-

Nitric Oxide (NO) Production Assay: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatants of LPS-stimulated macrophages treated with the test compound.

-

NF-κB Signaling Pathway Analysis: The transcription factor NF-κB is a master regulator of inflammation. The effect of 4-Methyl-2-(methylthio)phenol on the NF-κB pathway can be investigated by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting or immunofluorescence microscopy.

Hypothetical Anti-inflammatory Signaling Pathway:

Caption: Potential inhibition of the NF-κB pathway.

In Vitro Cytotoxicity Assessment

Rationale: Before any therapeutic application can be considered, it is crucial to assess the cytotoxicity of 4-Methyl-2-(methylthio)phenol. Some phenolic compounds, like 4-methylcatechol, have been shown to induce apoptosis in tumor cells through pro-oxidant actions.[6][7] Therefore, a thorough evaluation of its effects on both cancerous and non-cancerous cell lines is necessary.

Proposed In Vitro Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Apoptosis vs. Necrosis Assay: Using flow cytometry with Annexin V and Propidium Iodide (PI) staining, it is possible to distinguish between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the compound.

Data Summary and Interpretation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be systematically tabulated.

Table 1: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans |

Table 2: Hypothetical Antioxidant Activity Data

| Assay | IC₅₀ (µg/mL) |

| DPPH | |

| ABTS | |

| CAA |

Table 3: Hypothetical Anti-inflammatory Activity Data

| Assay | IC₅₀ (µg/mL) |

| TNF-α Inhibition | |

| IL-6 Inhibition | |

| NO Production Inhibition |

Table 4: Hypothetical Cytotoxicity Data

| Cell Line | IC₅₀ (µg/mL) - MTT Assay |

| HeLa | |

| HepG2 | |

| HEK293 |

Conclusion and Future Directions

This guide provides a predictive framework and a detailed experimental roadmap for the in vitro investigation of 4-Methyl-2-(methylthio)phenol. The proposed assays will enable a comprehensive characterization of its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. Positive results from these in vitro studies would warrant further investigation into its mechanisms of action and progression to in vivo models to evaluate its therapeutic potential. The unique combination of phenolic and methylthio moieties in its structure holds promise for the discovery of a novel bioactive compound with potential applications in the pharmaceutical and biotechnology industries.

References

-

Synthesis of 4-methyl-2-(methylthio)-phenol. PrepChem.com. [Link]

-

In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action. PubMed. [Link]

-

In Vitro Cytotoxicity of 4-Methylcatechol in Murine Tumor Cells: Induction of Apoptotic Cell Death by Extracellular Pro-Oxidant Action. DOI. [Link]

-

Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Frontiers. [Link]

-

Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. MDPI. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH. [Link]

-

Antioxidant properties of phenols. PubMed. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

Navigating the Void: A Toxicological and Safety Guide to Alkylated Thiophenols, with a Focus on 4-Methyl-2-(methylthio)phenol Analogs

Preamble: The Challenge of Data Scarcity

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. 4-Methyl-2-(methylthio)phenol is one such molecule. A thorough search of established chemical safety and toxicology databases reveals a significant lack of specific toxicological data for this exact structure. This guide, therefore, adopts a foundational safety principle: in the absence of specific data, one must assess risk based on the compound's structural motifs and the known toxicology of its closest analogs.

This document provides a comprehensive toxicological profile and laboratory safety protocol based on a "read-across" approach from well-characterized structural relatives, primarily 4-(Methylthio)phenol (CAS 1073-72-9) and 2-(Methylthio)phenol (CAS 1073-29-6) . The inherent hazards of the core functional groups—the phenolic ring and the thioether/thiol moiety—are also integrated, drawing from the extensive safety literature on phenol and thiophenol. This guide is engineered to empower researchers to handle 4-Methyl-2-(methylthio)phenol and similar alkylated thiophenols with a robust, scientifically-grounded framework of caution.

Chemical Identity and Structural Alert Analysis

4-Methyl-2-(methylthio)phenol belongs to a class of substituted aromatic organosulfur compounds. Its structure contains two key functional groups that are toxicological "alerts":

-

A Phenolic Hydroxyl Group: The hydroxyl group on the benzene ring imparts acidic properties and is associated with corrosive and systemically toxic effects. Phenol itself is a protoplasmic poison that can cause severe chemical burns and systemic toxicity upon absorption.[1]

-

A Thioether (Methylthio) Group: Organosulfur compounds, particularly those related to thiols (mercaptans), are known for their high reactivity, potential for systemic toxicity, and often potent, unpleasant odors.[2] The thioether link can be metabolized in vivo, potentially releasing reactive intermediates.

Given these structural features, it is prudent to assume the compound is hazardous until proven otherwise.

Toxicological Profile (Based on Analogs)

The following profile is a synthesis of data from close structural analogs. The primary hazards are consistently identified as irritation, and moderate acute toxicity.

Acute Toxicity

While no specific LD50 data exists for 4-Methyl-2-(methylthio)phenol, data from its analogs and the parent compound thiophenol suggest moderate to high acute toxicity via multiple routes of exposure. Thiophenol is fatal if swallowed, inhaled, or in contact with skin.[3][4] For 4-(Methylthio)phenol, studies indicate moderate acute toxicity.[5] It is classified as harmful if swallowed, inhaled, or in contact with skin.[6]

Causality: The systemic toxicity of phenols often involves disruption of cellular respiration and central nervous system depression.[7] Thiophenols can inhibit cytochrome oxidases, a mechanism similar to sulfide poisoning, leading to cellular hypoxia.[8]

Skin and Eye Irritation

There is strong evidence that this class of compounds is irritating to the skin and eyes. GHS classifications for both 2-(methylthio)phenol and 4-(methylthio)phenol include "Causes skin irritation" and "Causes serious eye irritation".[9][10] Phenol is known to have an anesthetic effect, which can dangerously mask the initial pain of a chemical burn, leading to delayed recognition of severe injury.[11]

Causality: The phenolic hydroxyl group can denature proteins and disrupt cell membranes, leading to corrosive damage upon direct contact with tissues.

Respiratory Irritation

Inhalation of dust or vapors is likely to cause respiratory tract irritation, a stated hazard for both 2- and 4-(methylthio)phenol.[9][10] Inhalation may also be a significant route for systemic absorption.

Sensitization, Genotoxicity, and Carcinogenicity

Data for these chronic endpoints are limited and inconclusive for the immediate analogs.

-

Sensitization: No specific data is available for 4-Methyl-2-(methylthio)phenol. A safety assessment for o-(Methylthio)-phenol concluded it was not a concern for skin sensitization at declared use levels in fragrances.[12] However, the potential for sensitization should not be dismissed without specific testing.

-

Genotoxicity: A study on o-(Methylthio)-phenol found it positive for both cytotoxicity and genotoxicity in a human cell-based assay (BlueScreen), but concluded that at the very low exposure levels relevant to fragrances, it did not present a concern.[12] This positive in-vitro finding warrants a high degree of caution in a laboratory setting where concentrations are much higher.

-

Carcinogenicity: There is no conclusive evidence linking 4-(Methylthio)phenol to carcinogenicity, and it is not classified as a carcinogen by IARC or the EPA.[5] Similarly, no carcinogenicity data is available for 2-(methylthio)phenol in the reviewed safety data sheets.[13]

Laboratory Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory. The following protocols are designed as a self-validating system of safety.

Core Principle: Engineering Controls First

The primary method for exposure control must be the use of engineering controls. Reliance on PPE alone is insufficient.

Protocol: Mandated Use of a Chemical Fume Hood

-

Justification: The compound is presumed to have moderate to high inhalation toxicity and a potent odor. A certified chemical fume hood is essential to contain vapors and aerosols at the source.

-

Procedure: All weighing, transfers, reaction setups, and workups involving 4-Methyl-2-(methylthio)phenol must be conducted inside a chemical fume hood with the sash at the lowest practical working height.

-

Validation: The fume hood must have a current inspection sticker and a functioning airflow monitor.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the dual threats of phenol-like corrosivity and systemic toxicity via skin absorption.

-

Hand Protection: Double gloving is required.

-

Inner Glove: A standard nitrile exam glove.

-

Outer Glove: A glove with demonstrated resistance to phenols and aromatic compounds. Thicker (8mil) nitrile gloves or neoprene gloves are recommended.

-

Causality & Validation: Standard thin nitrile gloves offer only splash protection and can be quickly permeated. A heavier outer glove provides extended protection. Gloves must be changed immediately upon known or suspected contact.[14]

-

-

Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[14]

-

Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes (e.g., large-scale transfers), a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[14]

-

Footwear: Closed-toe shoes are required at all times in the laboratory.

Storage and Chemical Compatibility

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[5] The container must be tightly sealed.

-

Incompatible Materials: Avoid strong oxidizing agents, acids, and bases.[3][15]

-

Hazardous Decomposition: Combustion is expected to produce toxic gases, including carbon oxides (CO, CO2) and sulfur oxides (SOx).[3][8][15]

Risk Assessment and Experimental Workflow

A dynamic risk assessment should be performed before any new procedure involving this compound. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for risk assessment when handling alkylated thiophenols.

Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

-

Skin Exposure:

-

Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing.[16]

-

After initial water flushing, if available, wash the area with polyethylene glycol 300 or 400 (PEG-300 or PEG-400), which is a recommended decontamination agent for phenol exposures.[11]

-

Seek immediate medical attention. Do not delay. Inform medical personnel of the specific chemical identity.

-

-

Eye Exposure:

-

Immediately flush eyes with a gentle but steady stream of water for at least 20 minutes, holding the eyelids open.[16]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the individual to fresh air immediately.

-

If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious and able to swallow, give one or two glasses of water.

-

Seek immediate medical attention.

-

Spill and Waste Management

Spill Cleanup

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.

-

Collect the contaminated absorbent into a sealable, properly labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact the institution's Environmental Health & Safety (EHS) department immediately.

-

Prevent the spill from entering drains.

-

Waste Disposal

All waste streams containing 4-Methyl-2-(methylthio)phenol, including contaminated absorbents, disposable labware, and reaction residues, must be treated as hazardous waste.

Protocol: Waste Segregation and Disposal

-

Justification: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. Organosulfur compounds are particularly problematic due to their odor and potential toxicity.[17]

-

Procedure:

-

Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name.

-

Collect all solid waste (gloves, absorbent, etc.) in a separate, sealed, and labeled solid hazardous waste container.

-

Do not mix this waste with other waste streams unless compatibility has been confirmed.

-

-

Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with local and national regulations.[18]

Summary Data Table for Analogs

| Property / Hazard | 4-(Methylthio)phenol (CAS 1073-72-9) | 2-(Methylthio)phenol (CAS 1073-29-6) | Thiophenol (CAS 108-98-5) |

| Physical Form | White to off-white crystalline solid[19] | Pale yellow liquid | Colorless liquid[15] |

| Molecular Weight | 140.20 g/mol [10] | 140.21 g/mol [13] | 110.18 g/mol [20] |

| Melting Point | 84-86 °C[19] | 48.81 °C (est.)[12] | -15 °C[15] |

| Boiling Point | 153-156 °C @ 20 mmHg | 218-219 °C @ 760 mmHg | 169 °C @ 760 mmHg[15] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[10] | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9] | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritation[3] |

References

-

Watson International. (n.d.). 4-(Methylthio)phenol CAS 1073-72-9. Retrieved from [Link]

-

University College London. (2020, June 23). Thiols Safety. Retrieved from [Link]

-

European Phenolic Resins Association. (n.d.). Guidelines for the SAFE USE of PHENOL. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-(Methylthio)phenol(CAS# 1073-72-9). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, o-(Methylthio)-phenol, CAS Registry Number 1073-29-6. Food and Chemical Toxicology, 163, 113020. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024, April 22). SAFETY DATA SHEET: Thiophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols - General SOP. Retrieved from [Link]

-

University of California, Berkeley, Environment, Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenol first aid and personal protective equipment v2. Retrieved from [Link]

-

EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. fishersci.com [fishersci.com]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. petrochemistry.eu [petrochemistry.eu]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 18. watson-int.com [watson-int.com]

- 19. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]

- 20. 4-(Methylmercapto)phenol 98 1073-72-9 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Methyl-2-(methylthio)phenol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Landscape

In the realm of chemical research and development, specificity is paramount. This guide centers on the phenolic compound 4-Methyl-2-(methylthio)phenol. It is crucial to acknowledge from the outset that publicly available data on this specific isomer is notably scarce. Therefore, to provide a comprehensive and valuable resource, this document will address the known synthesis of 4-Methyl-2-(methylthio)phenol and then delve into a detailed comparative analysis of its more extensively characterized isomers: 4-(Methylthio)phenol and 2-(Methylthio)phenol. This approach is designed to offer a foundational understanding of the broader chemical space these isomers occupy, thereby equipping researchers with the necessary context for their work.

Section 1: 4-Methyl-2-(methylthio)phenol - The Elusive Target

Synthesis of 4-Methyl-2-(methylthio)phenol

A known laboratory-scale synthesis involves the reaction of p-cresol with methyldisulfide in the presence of aluminum.[1]

Experimental Protocol:

-

A mixture of 65 grams (0.60 moles) of p-cresol and 20 ml of toluene is distilled to remove any residual water from the p-cresol.[1]

-

To the dried p-cresol, 1.1 grams (0.04 gram atoms) of aluminum turnings are added.[1]

-

The mixture is heated to 150°-160° C until the evolution of hydrogen gas ceases, indicating the formation of the aluminum phenoxide.[1]

-

36 ml (0.4 moles) of methyldisulfide is then added to the reaction mixture.[1]

-

The reaction is heated to reflux at approximately 160° C and maintained overnight.[1]

-

An additional 4 hours of reflux is carried out, followed by vacuum distillation to isolate the product.[1]

Causality of Experimental Choices:

-

Drying of p-cresol: The initial distillation with toluene is a standard azeotropic distillation technique to remove water. Water would react with the aluminum metal, preventing the formation of the desired aluminum phenoxide catalyst.

-

Aluminum Catalyst: Aluminum is used to activate the phenol for electrophilic substitution. The aluminum reacts with the hydroxyl group of the p-cresol to form an aluminum phenoxide, which is more nucleophilic than the phenol itself.

-

Methyldisulfide as a Methylthio Source: Methyldisulfide serves as the electrophile in this reaction. The sulfur-sulfur bond is cleaved, allowing for the introduction of the methylthio (-SCH3) group onto the aromatic ring.

-

High Temperature: The reaction is conducted at a high temperature to overcome the activation energy of the C-S bond formation.

Section 2: A Comparative Analysis of Isomers

Given the limited data on 4-Methyl-2-(methylthio)phenol, a thorough examination of its isomers, 4-(Methylthio)phenol and 2-(Methylthio)phenol, is instructive. These compounds share the same molecular formula (C₇H₈OS) and molecular weight (140.20 g/mol ), yet their differing substitution patterns lead to distinct physical and chemical properties.[2][3][4][5]

Physical Constants

The position of the methylthio group significantly influences the intermolecular forces and crystal packing, which is reflected in their melting and boiling points.

| Property | 4-(Methylthio)phenol | 2-(Methylthio)phenol |

| CAS Number | 1073-72-9[2][3][4][5] | 1073-29-6[6] |

| Melting Point | 84-86 °C[2][7] | Not applicable (liquid at room temp.) |

| Boiling Point | 153-156 °C at 20 mmHg[2][3][7] | 218-219 °C at 760 mmHg[6] |

| Density | 1.1182 g/cm³ (estimate)[2] | 1.168-1.173 g/cm³ at 25 °C[6] |

| Appearance | White to pale brown crystalline powder[2] | Pale yellow to yellow clear liquid[6] |

| Solubility in Water | 9.59 g/L[2][3] | 4978 mg/L at 25 °C (estimate)[6] |

Insights: The para-substitution in 4-(Methylthio)phenol allows for more efficient crystal lattice packing, resulting in a solid state at room temperature with a distinct melting point. In contrast, the ortho-substituted 2-(Methylthio)phenol is a liquid, suggesting weaker intermolecular forces in its solid state.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for each isomer, with key differences arising from the symmetry and electronic environment of the protons and carbon atoms.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 4-Methyl-2-(methylthio)phenol is not available, predicted spectra for its isomers are well-documented. For 4-(Methylthio)phenol, ¹H NMR spectra would be expected to show a characteristic singlet for the methylthio protons and a pair of doublets for the aromatic protons due to the symmetry of the molecule.[8] The ¹³C NMR would similarly reflect this symmetry.

2.2.2. Infrared (IR) Spectroscopy

The IR spectra of these phenolic compounds are characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3000-3100 cm⁻¹, while C=C stretching bands of the aromatic ring appear in the 1500-1600 cm⁻¹ region. A C-O stretching band is also expected. The specific fingerprint region (below 1500 cm⁻¹) would show distinct patterns for each isomer due to the different substitution patterns.

2.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-(Methylthio)phenol shows a molecular ion peak at m/z 140.[8] Fragmentation patterns would involve loss of methyl and thio groups, providing structural information.

Potential Applications and Reactivity

4-(Methylthio)phenol and its derivatives are valuable intermediates in various fields.

-

Agrochemicals and Pharmaceuticals: These compounds can serve as building blocks for more complex molecules with biological activity.[3]

-

Fragrance Industry: Some isomers are used in the fragrance industry.[9]

-

Organic Synthesis: The hydroxyl and methylthio groups offer sites for further chemical modification. For instance, 4-(Methylthio)phenol can be used in the preparation of phosphoramidodithioate intermediates for the synthesis of sulprofos amidate.[2] It also mediates the removal of benzyloxycarbonyl and O-benzyl protecting groups in peptide synthesis.[7]

Section 3: Predictive Insights and Future Directions

In the absence of empirical data for 4-Methyl-2-(methylthio)phenol, computational methods can offer predictive insights into its properties. Researchers requiring this specific isomer would need to synthesize it, likely via the method described, and perform their own characterization. The data provided for the 2- and 4- isomers can serve as a valuable benchmark for these characterization efforts.

Section 4: Safety and Handling

For all isomers, standard laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For 4-(Methylthio)phenol, which is a solid, a dust mask is also recommended.[7] These compounds should be stored in a cool, dry place away from oxidizing agents.[3]

Diagrams

Caption: Isomers of Methylthiophenol.

References

-

The Good Scents Company. (n.d.). 2-(methyl thio) phenol, 1073-29-6. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-(Methylthio)phenol CAS#: 1073-72-9. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylthio)phenol. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-(Methylthio)phenol(CAS# 1073-72-9). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-(Methylthio)phenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-(methyl thio) phenol, 1073-72-9. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-(Methylthio)phenol | 1073-72-9 [chemicalbook.com]

- 3. 4-(Methylthio)phenol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]

- 7. 4-(Methylmercapto)phenol 98 1073-72-9 [sigmaaldrich.com]

- 8. 4-(Methylthio)phenol(1073-72-9) 1H NMR spectrum [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Predicted Organoleptic Properties of 4-Methyl-2-(methylthio)phenol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted organoleptic properties of the aromatic sulfur compound, 4-Methyl-2-(methylthio)phenol. Due to a notable scarcity of direct sensory data for this specific isomer in publicly available scientific literature, this guide synthesizes information from structurally related compounds, primarily its isomers, to forecast its likely sensory profile. The document delves into the chemical and physical characteristics that underpin these predictions, explores potential natural occurrences and formation pathways, and outlines methodologies for its synthesis and analysis. This guide aims to serve as a foundational resource for researchers in flavor chemistry, food science, and drug development who may encounter or have an interest in this molecule.

Introduction: The Enigmatic Aroma of a Substituted Thiophenol

Sulfur-containing volatile organic compounds are pivotal to the characteristic aromas of many foodstuffs, including roasted coffee and cooked meats. Within this class of compounds, substituted thiophenols represent a unique intersection of phenolic and sulfurous notes, often resulting in complex and potent sensory experiences. This guide focuses on 4-Methyl-2-(methylthio)phenol, a specific isomer whose organoleptic profile is not well-documented. By examining its chemical structure and comparing it with its better-characterized isomers, we can construct a scientifically informed prediction of its aroma and taste. This document provides the necessary technical framework for understanding and further investigating this intriguing molecule.

Predicted Organoleptic Profile

It is anticipated that 4-Methyl-2-(methylthio)phenol possesses a complex aroma profile characterized by:

-

Sulfurous and Meaty Notes: The presence of the methylthio group (-SCH₃) ortho to the hydroxyl group is expected to be a primary driver of its aroma. The isomer 2-(methylthio)phenol is described as having a distinctly sulfurous, meaty, onion, garlic, and eggy odor profile. It is highly probable that 4-Methyl-2-(methylthio)phenol shares these foundational characteristics.

-

Phenolic Undertones: The phenolic backbone contributes a smoky, slightly medicinal, or "cresolic" nuance, influenced by the para-methyl group. This is a common characteristic of many phenolic compounds found in food.[1]

-

Potential for Roasted and Savory Nuances: Sulfur-containing compounds are key contributors to the savory and roasted notes developed during the cooking of meat and the roasting of coffee beans.[2][3] The combination of the methylthio and phenolic moieties in 4-Methyl-2-(methylthio)phenol suggests its potential to contribute to such flavor profiles.

The taste profile is predicted to be predominantly meaty and savory , with a potential for slight bitterness and astringency, which are common sensory attributes of phenolic compounds.[1]

Physicochemical Properties and their Sensory Implications

The physical and chemical properties of a molecule are fundamental to its sensory perception, influencing its volatility, solubility, and interaction with olfactory and gustatory receptors. While specific experimental data for 4-Methyl-2-(methylthio)phenol is scarce, data for its isomers, 4-(methylthio)phenol and 2-(methylthio)phenol, provide valuable insights.

Table 1: Physicochemical Properties of 4-Methyl-2-(methylthio)phenol Isomers

| Property | 4-(methylthio)phenol | 2-(methylthio)phenol | Predicted for 4-Methyl-2-(methylthio)phenol |

| Molecular Formula | C₇H₈OS | C₇H₈OS | C₈H₁₀OS |

| Molecular Weight | 140.20 g/mol [4][5][6][7] | 140.20 g/mol | 154.23 g/mol |

| Appearance | White to pale brown crystalline powder[4] | Pale yellow to yellow clear liquid (est.) | Likely a crystalline solid or liquid |

| Boiling Point | 153-156 °C @ 20 mmHg[4] | 218-219 °C @ 760 mmHg | Expected to be in a similar range |

| Melting Point | 84-86 °C[4] | Not available | Dependent on crystalline form |

| Solubility | Soluble in chloroform, methanol; 9.59 g/L in water[4][8] | Soluble in alcohol; 4978 mg/L in water (est.)[9] | Likely soluble in organic solvents and sparingly soluble in water |

The predicted moderate volatility and partial water solubility suggest that 4-Methyl-2-(methylthio)phenol could be a significant contributor to both the aroma and taste of food systems in which it is present.

Potential Natural Occurrence and Formation Pathways

While the natural occurrence of 4-Methyl-2-(methylthio)phenol has not been definitively reported, its structural motifs suggest plausible formation pathways in certain food systems.

-

Maillard Reaction and Strecker Degradation: The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary source of many flavor compounds. The reaction of sulfur-containing amino acids like cysteine and methionine with dicarbonyl compounds, followed by Strecker degradation, is a well-established route for the formation of various thiols and sulfides. It is conceivable that precursors present in meat and coffee could lead to the formation of 4-Methyl-2-(methylthio)phenol during thermal processing.

-

Degradation of Phenolic Compounds: Phenolic compounds are abundant in plant-based foods, including coffee beans. During roasting, these compounds can undergo degradation and react with sulfur-containing molecules to form substituted thiophenols.

Caption: Predicted formation pathways of 4-Methyl-2-(methylthio)phenol.

Synthesis and Analytical Methodologies

Synthesis

A documented method for the synthesis of 4-Methyl-2-(methylthio)phenol involves the reaction of para-cresol with methyldisulfide in the presence of aluminum turnings at elevated temperatures.

Experimental Protocol: Synthesis of 4-Methyl-2-(methylthio)phenol

-

Reactant Preparation: A mixture of 65 grams (0.60 moles) of para-cresol and 20 ml of toluene is distilled to remove any residual water.

-

Catalyst Addition: To the dried para-cresol, 1.1 grams (0.04 gram atoms) of aluminum turnings are added.

-

Initiation: The mixture is heated to 150-160°C until the evolution of hydrogen gas ceases.

-

Thiolation: 36 ml (0.4 moles) of methyldisulfide is added to the reaction mixture.

-

Reflux: The mixture is heated at reflux (approximately 160°C) overnight, followed by an additional 4 hours of reflux.

-